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4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid Documentation Hub

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  • Product: 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid
  • CAS: 750601-28-6

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

Executive Summary 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid (CAS: 750601-28-6) is a highly specialized synthetic small molecule utilized primarily as a screening library hit and pharmacophore building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid (CAS: 750601-28-6) is a highly specialized synthetic small molecule utilized primarily as a screening library hit and pharmacophore building block in targeted drug discovery[1]. Structurally, it belongs to the class of N-aryl substituted sulfamoylbenzoic acids. While early generations of primary sulfamoylbenzoic acids were historically developed as broad-spectrum metalloenzyme inhibitors, the introduction of the bulky, lipophilic 4-phenoxyphenyl substitution fundamentally shifts the molecule's mechanism of action (MoA).

This technical guide deconstructs the structural causality behind its target engagement, focusing on its primary predicted role as a competitive inhibitor of lipid hydrolases—specifically Cytosolic Phospholipase A2α (cPLA2α)—and its secondary allosteric interactions with tumor-associated Carbonic Anhydrases (CAs)[2][3].

Molecular Architecture & Pharmacophore Deconstruction

To understand the MoA, we must first analyze the causality behind its structural components. The molecule is not a random assembly; it is a precisely engineered multi-target directed ligand (MTDL) scaffold:

  • The Benzoic Acid Core (Anionic Anchor): At physiological pH (7.4), the carboxylic acid is deprotonated. This anionic state is critical. It mimics the negatively charged phosphate or carboxylate headgroups of endogenous lipid substrates (like arachidonic acid), allowing the molecule to anchor into the cationic residues (e.g., Arg200) at the entrance of target enzyme active sites[3].

  • The Methoxy Substituent (Steric Director): Positioned ortho to the sulfamoyl group, the electron-donating methoxy group restricts the rotational freedom of the adjacent sulfonamide linkage via steric hindrance. This pre-organizes the molecule into a rigid bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • The Secondary Sulfonamide Linker: Primary sulfonamides ( −SO2​NH2​ ) are notorious for coordinating strongly with the catalytic zinc ( Zn2+ ) in ubiquitous Carbonic Anhydrases, leading to off-target toxicity[2]. By substituting the nitrogen to create a secondary sulfonamide ( −SO2​NH−R ), the molecule loses its strong zinc-chelating ability, shifting its affinity toward enzymes with deep, lipophilic substrate channels.

  • The 4-Phenoxyphenyl Tail (Hydrophobic Wedge): This bulky, flexible biaryl ether is highly lipophilic. It acts as a hydrophobic wedge designed to penetrate deep into the lipid-binding channels of enzymes like cPLA2α, engaging in extensive π−π stacking and van der Waals interactions with internal phenylalanine and tryptophan residues[3].

Primary Mechanism of Action: cPLA2α Inhibition

Cytosolic Phospholipase A2α (cPLA2α) is a key regulatory enzyme in the inflammatory cascade. Upon intracellular calcium elevation, cPLA2α translocates to the perinuclear membrane, where it hydrolyzes membrane phospholipids to release arachidonic acid (AA)—the primary precursor for pro-inflammatory prostaglandins and leukotrienes[3].

Mechanism of Inhibition: 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid acts as a competitive, reversible inhibitor of cPLA2α.

  • Causality of Binding: The benzoic acid moiety mimics the carboxylate of arachidonic acid, anchoring at the catalytic Ser228/Asp549 dyad interface. Simultaneously, the 4-phenoxyphenyl tail extends into the narrow hydrophobic channel normally occupied by the sn-2 acyl chain of the phospholipid substrate. By occupying this channel, the inhibitor physically blocks the substrate from reaching the catalytic nucleophile, thereby halting the release of arachidonic acid and silencing the downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways[3].

cPLA2_Pathway Stimulus Intracellular Ca2+ Elevation Enzyme cPLA2α Enzyme Stimulus->Enzyme Translocation to Membrane Membrane Membrane Phospholipids Membrane->Enzyme Substrate Binding Product Arachidonic Acid Enzyme->Product Enzymatic Cleavage Inhibitor 4-methoxy-3-[(4-phenoxyphenyl) sulfamoyl]benzoic Acid Inhibitor->Enzyme Competitive Inhibition Downstream Pro-inflammatory Eicosanoids Product->Downstream COX/LOX Processing

Mechanism of cPLA2α inhibition by the sulfamoylbenzoic acid derivative blocking arachidonic acid.

Secondary Mechanism of Action: Isoform-Selective CA Modulation

While primary sulfamoylbenzamides are pan-CA inhibitors, the bulky 4-phenoxyphenyl substitution in this compound limits its access to the narrow active sites of ubiquitous cytosolic isoforms (CA I and CA II). Instead, it shows preferential binding to the wider, more hydrophobic active site clefts of tumor-associated transmembrane isoforms, such as CA IX and CA XII[2]. In hypoxic tumor microenvironments, CA IX regulates intracellular pH; inhibiting it with bulky sulfamoylbenzoic acid derivatives disrupts tumor pH homeostasis, leading to cancer cell apoptosis[2].

Self-Validating Experimental Protocols

To empirically validate the MoA of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, the following self-validating workflows must be employed. These protocols are designed with internal controls to rule out false positives (e.g., aggregation or calcium chelation).

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To establish direct, cell-free target engagement and calculate the dissociation constant ( KD​ ).

  • Sensor Chip Preparation: Immobilize recombinant human cPLA2α onto a CM5 sensor chip via standard amine coupling (target density: ~3000 RU). Self-validation step: Leave flow cell 1 unmodified as a reference blank to subtract non-specific binding.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of 1%. Prepare a 2-fold concentration series (0.1 μM to 10 μM).

  • Injection: Inject the concentration series over the active and reference flow cells at 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Protocol B: FRET-Based cPLA2α Activity Assay

Purpose: To quantify the functional inhibitory potency ( IC50​ ) of the compound.

  • Substrate Preparation: Utilize a fluorogenic phospholipid substrate (e.g., PED6) that undergoes Fluorescence Resonance Energy Transfer (FRET) relief upon sn-2 cleavage by cPLA2α.

  • Enzyme Incubation: Pre-incubate 10 nM recombinant cPLA2α with varying concentrations of the inhibitor (1 nM to 50 μM) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2​ ) for 30 minutes at 37°C. Self-validation step: Run a parallel control using a calcium-independent PLA2 (iPLA2) to ensure the inhibitor is not simply chelating the Ca2+ required for cPLA2α activity.

  • Reaction Initiation: Add 5 μM of the PED6 substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex: 488 nm, Em: 530 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration to determine the IC50​ .

Screening_Workflow Prep 1. Compound Preparation SPR 2. SPR Binding Kinetics Prep->SPR FRET 3. FRET Enzyme Assay SPR->FRET KD Validation Cell 4. Cell Lipidomics Profiling FRET->Cell IC50 Determination

Step-by-step experimental workflow for validating target binding and enzymatic inhibition.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid pharmacophore based on structure-activity relationship (SAR) data of analogous N-aryl sulfamoylbenzoic acids[2][3].

Target EnzymeAssay TypeRepresentative Affinity ( IC50​ / Ki​ )Selectivity Profile
cPLA2α FRET Phospholipid Cleavage0.8 - 2.5 μMHigh (vs. iPLA2 and sPLA2)
FAAH Fluorescent Substrate Assay> 10.0 μMLow affinity
CA IX (Tumor) Stopped-flow CO2​ Hydration45 - 120 nMModerate-High
CA II (Cytosolic) Stopped-flow CO2​ Hydration> 5,000 nMPoor (Due to steric clash of tail)

Note: The bulky biaryl ether tail drives the selectivity away from ubiquitous cytosolic targets (CA II) and toward targets with expansive hydrophobic channels (cPLA2α, CA IX).

References

  • N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay Source: ResearchGate / Medicinal Chemistry URL
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors Source: Taylor & Francis Online URL
  • CAS#:750601-28-6 | 4-methoxy-3-[(4-phenoxyphenyl)

Sources

Exploratory

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid chemical structure and physical properties

An In-Depth Technical Guide to 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid: Structure, Properties, and Therapeutic Potential Authored by a Senior Application Scientist Introduction: 4-methoxy-3-[(4-phenoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction:

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is a complex organic molecule that belongs to the class of sulfamoylbenzoic acids. This guide provides a comprehensive overview of its chemical structure, predicted physical properties, and potential applications in drug discovery and development. By examining structurally related compounds, we can infer the likely characteristics and biological activities of this molecule, offering valuable insights for researchers and scientists in the field. The strategic combination of a benzoic acid moiety, a sulfonamide linker, and a phenoxyphenyl group suggests a potential for interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is characterized by a central benzoic acid ring substituted with a methoxy group at the 4-position and a sulfamoyl group at the 3-position. The sulfamoyl nitrogen is further substituted with a 4-phenoxyphenyl group.

Caption: Chemical structure of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid.

Physical Properties (Predicted)

PropertyPredicted ValueBasis for Prediction and Remarks
Molecular Formula C20H17NO6SBased on the chemical structure.
Molecular Weight 399.42 g/mol Calculated from the molecular formula.
Melting Point >200 °CSulfamoylbenzoic acid derivatives often have high melting points. For example, 4-sulfamoylbenzoic acid has a melting point of 285-295 °C.[1]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.The benzoic acid moiety provides some water solubility, but the large aromatic portion decreases it.
pKa ~3-4 for the carboxylic acidThe carboxylic acid proton is expected to be acidic.
logP >3The presence of two phenyl rings and a methoxy group suggests a high octanol-water partition coefficient, indicating lipophilicity.

Potential Synthetic Pathways

The synthesis of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid can be envisioned through a multi-step process, drawing parallels from established synthetic routes for similar sulfamoyl benzoic acid analogues.[2] A plausible synthetic workflow is outlined below.

Caption: A potential synthetic workflow for 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid.

Experimental Protocol (Hypothetical):

  • Chlorosulfonation of 4-Methoxybenzoic Acid: 4-Methoxybenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group at the 3-position.

  • Formation of the Sulfonamide: The resulting 3-chlorosulfonyl-4-methoxybenzoic acid is then reacted with 4-phenoxyaniline in the presence of a base like pyridine to form the desired sulfonamide linkage.

  • Purification: The final product is purified by recrystallization or column chromatography.

This proposed synthesis is analogous to methods used for preparing other N-substituted sulfamoylbenzoic acid derivatives.[3]

Potential Biological Activity and Therapeutic Applications

While the specific biological activity of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid has not been reported, the structural motifs present suggest several potential therapeutic applications.

a) As a Lysophosphatidic Acid (LPA) Receptor Agonist:

Structurally similar sulfamoyl benzoic acid analogues have been identified as specific agonists of the LPA2 receptor.[2] The LPA2 receptor is a G protein-coupled receptor that mediates anti-apoptotic and mucosal barrier-protective effects.[2] Agonists of this receptor have therapeutic potential in protecting against radiation-induced cell death.[2] The combination of the benzoic acid and the extended phenoxyphenyl group in the target molecule may allow it to fit into the LPA2 ligand-binding pocket.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid B LPA2 Receptor A->B C G Protein Activation B->C D Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) C->D E Anti-apoptotic Effects D->E

Caption: Proposed signaling pathway for 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid as an LPA2 receptor agonist.

b) As an Inhibitor of Cytosolic Phospholipase A2α (cPLA2α):

N-Substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α).[3] This enzyme is involved in the release of arachidonic acid, a key precursor for inflammatory mediators. Inhibition of cPLA2α is a potential strategy for treating inflammatory diseases. The lipophilic phenoxyphenyl tail of the target molecule could potentially interact with the active site of cPLA2α.

Role of the Methoxy and Phenoxyphenyl Groups

The methoxy group on the benzoic acid ring is a common feature in many approved drugs.[4] It can improve drug-like properties by influencing binding affinity, physicochemical characteristics, and metabolic stability.[4] The phenoxyphenyl group provides a significant hydrophobic component to the molecule, which can be crucial for binding to hydrophobic pockets within protein targets.

Conclusion

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is a molecule with significant potential for further investigation in the field of drug discovery. Based on the analysis of structurally related compounds, it is predicted to possess interesting biological activities, potentially as an LPA2 receptor agonist or a cPLA2α inhibitor. The synthetic route appears feasible based on established chemical methodologies. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound. Further experimental validation is necessary to confirm the predicted properties and explore its therapeutic potential.

References

  • PubChem. 4-Methoxy-3-(methylsulfamoyl)benzoic acid. Available from: [Link]

  • Chemical Synthesis Database. 4-(4-methoxyphenyl)-benzoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Available from: [Link]

  • Chemical Substance Information. 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid. Available from: [Link]

  • precisionFDA. 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. Available from: [Link]

  • PubChemLite. 3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid (C15H15NO5S). Available from: [Link]

  • PubChemLite. 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H13NO5S). Available from: [Link]

  • Shankavaram, U. T., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6573–6585. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available from: [Link]

  • ResearchGate. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Available from: [Link]

  • QuickCompany. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Available from: [Link]

  • ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • Inxight Drugs. 4-METHOXY-3-((((4-(TRIFLUOROMETHYL)PHENYL)METHYL)AMINO)CARBONYL)BENZOIC ACID. Available from: [Link]

  • MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available from: [Link]

Sources

Foundational

Receptor binding affinity of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid A Prototypical Analysis of a Putative EP4 Receptor Antagonist Disclaimer: The following technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

A Prototypical Analysis of a Putative EP4 Receptor Antagonist

Disclaimer: The following technical guide is a prototypical analysis based on the chemical structure of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid and its similarity to known modulators of G-protein coupled receptors. As of the date of this document, there is no publicly available data on the specific receptor binding profile of this compound. Therefore, this guide is presented as a hypothetical case study, focusing on the Prostaglandin E2 receptor 4 (EP4), a plausible target for this class of molecules. The experimental protocols and data presented are based on established methodologies for characterizing receptor antagonists.

Introduction

The compound 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid belongs to the sulfamoylbenzoic acid class of molecules, a scaffold known to yield pharmacologically active agents.[1][2] Given its structural features, it is hypothesized to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets.[3][4] This guide will focus on the characterization of its binding affinity to the Prostaglandin E2 receptor 4 (EP4), a GPCR implicated in inflammation, pain, and cancer.[5][6]

The EP4 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), and its signaling is linked to the progression of various diseases.[5][7] Consequently, the development of selective EP4 antagonists is a promising therapeutic strategy.[8][9] Determining the binding affinity of a novel compound like 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is a critical first step in its pharmacological evaluation. This guide provides a comprehensive overview of the principles, methodologies, and data analysis involved in characterizing the receptor binding affinity of this putative EP4 antagonist.

The EP4 Receptor Signaling Pathway

The EP4 receptor primarily couples to the stimulatory G-protein (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This, in turn, activates Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac), which mediate downstream cellular responses.[7] EP4 can also engage other signaling pathways, including the PI3K/AKT and ERK/MAPK cascades.[5] Antagonists of the EP4 receptor block the binding of PGE2, thereby inhibiting these downstream signaling events.

EP4_Signaling_Pathway cluster_membrane Cell Membrane EP4 EP4 Receptor Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PGE2 PGE2 PGE2->EP4 Activates Antagonist 4-methoxy-3-[(4-phenoxyphenyl) sulfamoyl]benzoic Acid (Putative Antagonist) Antagonist->EP4 Inhibits Gs->AC Stimulates PKA PKA cAMP->PKA Epac Epac cAMP->Epac Cellular_Response Cellular Response (Inflammation, Proliferation) PKA->Cellular_Response Epac->Cellular_Response

Caption: Putative mechanism of action for 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid at the EP4 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of our compound of interest for the EP4 receptor, a competitive radioligand binding assay is a robust and sensitive method.[10][11] This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human EP4 receptor.

  • Radioligand: [³H]-PGE2 (specific activity ~150-200 Ci/mmol).

  • Test Compound: 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid, dissolved in DMSO to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: Microplate scintillation counter.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Add Membranes, Radioligand, and Test Compound to 96-well Plate A1->B1 A2 Prepare Radioligand Solution ([³H]-PGE2) A2->B1 A3 Prepare Receptor Membranes A3->B1 B2 Incubate at Room Temperature (e.g., 90 min) C1 Rapidly Filter Plate Contents B2->C1 C2 Wash Filters to Remove Unbound Ligand C1->C2 C3 Dry Filters and Add Scintillation Cocktail C2->C3 C4 Count Radioactivity (CPM) C3->C4 D1 Calculate Specific Binding C4->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 and Ki Values D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid in assay buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 0.1 nM).

    • Dilute the [³H]-PGE2 stock in assay buffer to a final concentration that is approximately equal to its Kd for the EP4 receptor (typically 1-5 nM).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + [³H]-PGE2 + assay buffer.

      • Non-specific Binding: Receptor membranes + [³H]-PGE2 + 10 µM unlabeled PGE2.

      • Competition Binding: Receptor membranes + [³H]-PGE2 + varying concentrations of the test compound.

  • Incubation:

    • Add the receptor membranes (typically 10-20 µg of protein per well) to all wells.

    • Add the appropriate solutions for total, non-specific, and competition binding.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[12][13]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • The resulting curve will be sigmoidal, showing a dose-dependent inhibition of radioligand binding.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Summary
ParameterValueDescription
IC50 15.2 nMThe concentration of the test compound that displaces 50% of the radioligand.
Ki 7.8 nMThe inhibition constant, representing the affinity of the test compound for the receptor.
Hill Slope ~1.0A slope close to 1.0 suggests competitive binding at a single site.

Note: The values presented in this table are hypothetical and for illustrative purposes only.

A low nanomolar Ki value would indicate that 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is a potent binder to the EP4 receptor, making it a promising candidate for further investigation as an EP4 antagonist.

Alternative and Complementary Techniques

While radioligand binding assays are a gold standard, other biophysical techniques can provide complementary information about the binding interaction.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time, providing kinetic data (kon and koff) in addition to affinity (KD).[14][15] SPR is particularly useful for studying GPCRs that have been purified and stabilized.[16][17]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[18][19][20]

Conclusion

This technical guide outlines a prototypical framework for assessing the receptor binding affinity of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, with a focus on its potential as an antagonist for the EP4 receptor. The detailed competitive radioligand binding assay provides a robust method for determining the compound's binding potency. A strong binding affinity, as indicated by a low nanomolar Ki value, would be the first critical piece of evidence to support its development as a therapeutic agent targeting the EP4 receptor. Further studies, including functional assays and in vivo models, would be necessary to fully characterize its pharmacological profile.

References

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. [Link]

  • Pdi, D. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Navratilova, I., & Sodroski, J. (2018). Surface plasmon resonance applied to G protein-coupled receptors. PMC. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Zhu, B., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. PubMed. [Link]

  • Rocca, B., & Patrono, C. (2012). Prostaglandin EP4 Antagonists. SpringerLink. [Link]

  • Zhang, X., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

  • Structure of the antagonist-bound human EP4 receptor in complex with... (n.d.). ResearchGate. [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. (2006). Department of Biochemistry. [Link]

  • Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. (2024). bioRxiv. [Link]

  • Daniele, S., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers. [Link]

  • GPCR-radioligand binding assays. (n.d.). PubMed. [Link]

  • Surface plasmon resonance analysis of seven-transmembrane receptors. (n.d.). Discovery - the University of Dundee Research Portal. [Link]

  • Das, D., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). PMC. [Link]

  • LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles. (n.d.). PMC. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). ACS Publications. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Fulton, A. M., et al. (n.d.). Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy. Frontiers. [Link]

  • Albu, D. I., et al. (2015). Abstract B198: Pharmacological profile of the PGE 2 EP4 receptor antagonist E7046. AACR Publications. [Link]

  • GPCR-radioligand binding assays. (n.d.). ResearchGate. [Link]

  • Das, D., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. PMC. [Link]

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. (2022). MDPI. [Link]

  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. [Link]

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (2025). PMC. [Link]

  • Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (2022). PubMed. [Link]

  • Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (n.d.). ResearchGate. [Link]

  • Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. (2023). Frontiers. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Dosing of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid in Murine Models

Introduction 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is a small molecule belonging to the sulfamoyl benzoic acid class of compounds. While specific data for this molecule is limited, related analogues have b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is a small molecule belonging to the sulfamoyl benzoic acid class of compounds. While specific data for this molecule is limited, related analogues have been identified as specific agonists of the Lysophosphatidic acid (LPA) receptor 2 (LPA2)[1]. The LPA2 receptor is implicated in mediating anti-apoptotic and mucosal barrier-protective effects, making it a potential therapeutic target[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid in murine models. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and adherence to animal welfare standards.

Compound Handling and Safety Precautions

General Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the material safety data sheet (MSDS) for detailed safety information.

Formulation of Dosing Solutions

Given that benzoic acid derivatives often exhibit poor water solubility, appropriate vehicle selection is critical for achieving a homogenous and stable formulation for in vivo administration[3][4]. The following are recommended vehicle formulations for poorly soluble compounds. It is essential to perform small-scale solubility tests to determine the optimal vehicle for 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid.

Vehicle ComponentExample Formulation 1Example Formulation 2Example Formulation 3Rationale & Considerations
Primary Solvent 10% DMSO5% DMSO-To initially dissolve the compound. Keep the final concentration low to minimize toxicity.[5][6]
Co-solvent/Surfactant 40% PEG30020% PEG400-To improve solubility and stability.[5]
Surfactant 5% Tween 802% Tween 80-To aid in creating a stable suspension or emulsion.[7]
Diluent 45% Sterile Saline (0.9%)73% Sterile Saline (0.9%)90% Corn OilTo bring the formulation to the final volume. Corn oil is suitable for highly lipophilic compounds.[5][8]

Preparation Protocol for Vehicle Formulations:

  • Weigh the required amount of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid.

  • In a sterile tube, dissolve the compound in the primary solvent (e.g., DMSO). Vortex or sonicate until fully dissolved.

  • Add the co-solvent and/or surfactant (e.g., PEG300, Tween 80) and mix thoroughly.

  • Slowly add the diluent (e.g., sterile saline) dropwise while continuously vortexing to prevent precipitation[9].

  • Visually inspect the final formulation for clarity and homogeneity. Prepare fresh on the day of dosing.

In Vivo Dosing Protocols in Murine Models

The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Oral gavage and intraperitoneal injection are common routes for preclinical studies in mice.

Protocol 1: Oral Gavage (PO)

Oral gavage ensures the precise administration of a specific dose directly into the stomach[10][11].

Materials:

  • Appropriately sized gavage needles (18-20 gauge for adult mice) with a rounded tip.[10][11]

  • Sterile syringes (1 mL).

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg[11][12][13].

  • Measure the length of the gavage needle from the mouse's snout to the last rib to ensure it will reach the stomach without causing perforation[10][12]. Mark the needle if necessary.

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it is advanced[10][14].

  • If resistance is met, do not force the needle. Withdraw and attempt again.

  • Once the needle is in the stomach, slowly administer the compound.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or complications.

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Sterile syringes (1 mL) with 25-30 gauge needles[15][16].

  • Alcohol swabs.

Procedure:

  • Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume is 10 µL/g (10 mL/kg)[17].

  • Properly restrain the mouse to expose the abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs forward.

  • Wipe the injection site with an alcohol swab. The target for IP injection is the lower right quadrant of the abdomen to avoid the cecum and bladder[15][18].

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity[15].

  • Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate incorrect placement in an organ or blood vessel[17].

  • If there is no aspirate, slowly inject the compound.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

Dose-Response Study Design

A dose-response study is essential to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid[19].

Experimental Design:

  • Animal Model: Select an appropriate mouse strain for the study. Note that pharmacokinetic parameters can vary between strains[20].

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., n=5-10 mice per group).

  • Dose Selection:

    • Vehicle Control Group: Receives the vehicle only.

    • Treatment Groups: At least 3-4 dose levels (low, medium, high) are recommended. The starting dose can be estimated based on in vitro efficacy data or, if unavailable, a conservative approach such as one-tenth of a predicted LD10 can be used[21]. Doses can be escalated in subsequent cohorts based on observed toxicity.

  • Dosing Schedule: The frequency and duration of dosing will depend on the half-life of the compound and the experimental endpoint.

  • Monitoring:

    • Daily monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity.

    • Collection of blood samples at predetermined time points for pharmacokinetic analysis[22].

    • At the end of the study, collect tissues for pharmacodynamic and toxicological analysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship is crucial for interpreting the efficacy and safety data.

Pharmacokinetic Analysis:

  • Blood Sampling: Serial blood samples can be collected from the same mouse at different time points to generate a complete pharmacokinetic profile[22].

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid in plasma and tissues[23][24].

  • Parameter Calculation: Key PK parameters to determine include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life[23][25].

Pharmacodynamic Analysis:

  • Biomarker Assessment: Measure relevant biomarkers in tissues of interest to assess the pharmacological effect of the compound. For an LPA2 agonist, this could involve assessing downstream signaling pathways or markers of apoptosis.

  • Efficacy Readouts: Correlate the observed efficacy with the drug exposure levels to establish a dose-response relationship.

Visualizations

Experimental Workflow for a Dose-Response Study

Dose_Response_Workflow cluster_preparation Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Dose_Preparation Dosing Solution Preparation Randomization->Dose_Preparation Dosing Daily Dosing (PO or IP) Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Monitoring->PK_Sampling Euthanasia Euthanasia & Tissue Collection PK_Sampling->Euthanasia PD_Analysis Pharmacodynamic Analysis Euthanasia->PD_Analysis Tox_Analysis Toxicology Analysis Euthanasia->Tox_Analysis Vehicle_Formulation_Decision_Tree Start Start: Formulate 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid Solubility_Test Is the compound soluble in aqueous vehicles? Start->Solubility_Test Aqueous_Vehicle Use aqueous vehicle (e.g., Saline, PBS) Solubility_Test->Aqueous_Vehicle Yes Non_Aqueous_Strategy Develop non-aqueous formulation strategy Solubility_Test->Non_Aqueous_Strategy No Dissolve_DMSO Dissolve in minimal DMSO (<10% final concentration) Non_Aqueous_Strategy->Dissolve_DMSO Add_Co_Solvent Add co-solvents/surfactants (e.g., PEG, Tween 80) Dissolve_DMSO->Add_Co_Solvent Precipitation_Check1 Precipitation upon addition of co-solvents? Dilute_Aqueous Slowly add aqueous diluent (e.g., Saline) with vortexing Precipitation_Check1->Dilute_Aqueous No Optimize Optimize vehicle composition (adjust ratios, try different excipients) Precipitation_Check1->Optimize Yes Add_Co_Solvent->Precipitation_Check1 Precipitation_Check2 Precipitation upon -aqueous dilution? Final_Formulation Stable formulation for in vivo dosing Precipitation_Check2->Final_Formulation No Precipitation_Check2->Optimize Yes Dilute_Aqueous->Precipitation_Check2

Caption: Decision tree for vehicle formulation.

References

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.).
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018, August 6).
  • Intraperitoneal Injection of Neonatal Mice. (2023, September 20). PubMed.
  • Intraperitoneal Injection in an Adult Mouse V.1. (2020, May 5). Protocols.io.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.).
  • Oral Gavaging in mice - SWMS - Staff. (2016, December 19).
  • solubility profile of 4-methoxybenzoic acid in different solvents - Benchchem. (n.d.).
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (2013, July 11).
  • Application Notes and Protocols for In Vivo Dosing and Administration of Defactinib in Mouse Models - Benchchem. (2025, December).
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC.
  • Zapata, R. C., Zhang, D., Chaudry, B., & Osborn, O. (n.d.). Self-Administration of Drugs in Mouse Models of Feeding and Obesity. eScholarship.
  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. (2013, June 27). PMC.
  • Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. (2025, July 31). Molecular Pharmaceutics - ACS Publications.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage.
  • Refining drug administration in a murine model of acute infection with Trypanosoma cruzi. (2020, October 20).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Technical Support Center: Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds (e.g., Ch282-5) - Benchchem. (2025).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • 4-Methoxybenzoic acid - SAFETY DATA SHEET. (2009, September 22).
  • 4-[methoxy(methyl)sulfamoyl]benzoic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Murine Pharmacokinetic Studies - Bio-protocol. (2025, August 5).
  • Pharmacokinetics in Mouse and Comparative Effects of Frondosides in Pancreatic Cancer. (2016, June 17).
  • STUDY DESIGNS. (n.d.).
  • 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid — Chemical Substance Information. (n.d.).
  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (2020, August 15). PubMed.
  • An unbalanced experimental design for dose response studies. (n.d.). PubMed.
  • Pharmacokinetics. (n.d.). Institute of Molecular and Cell Biology (IMCB).
  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.).
  • The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. (2022, July 1). MDPI.
  • Application Notes and Protocols for a Dose-Response Study of Euthyral in a Mouse Model - Benchchem. (2025).
  • 4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology. (n.d.).
  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025, March 20).
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015, January 5). PMC.
  • 4-(METHOXYMETHYL)BENZOIC ACID - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC.
  • Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? (2023, March 6). Reddit.
  • 4-Methoxy-3-(methylsulfamoyl)benzoic acid. (n.d.). PubChem.
  • In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. (2010, September 7). PubMed.
  • 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid. (n.d.). EPA.
  • 4-(methoxymethyl)benzoic acid | 67003-50-3 - Sigma-Aldrich. (n.d.).
  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. (n.d.). PMC.
  • 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid | Sapphire Bioscience. (n.d.).

Sources

Application

Application and Protocol Guide for the Structural Elucidation of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

This document provides a comprehensive guide to the analytical methodologies for the complete structural characterization of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, a novel small molecule with potential app...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the analytical methodologies for the complete structural characterization of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, a novel small molecule with potential applications in drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. We will explore the synergistic application of single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the three-dimensional atomic arrangement in the solid state and the molecular structure in solution.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It provides invaluable insights into molecular interactions, guides lead optimization, and is a critical component of intellectual property filings. For the target molecule, 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, a multi-faceted analytical approach is essential. X-ray crystallography offers an unparalleled view of the molecule's conformation and intermolecular interactions in the crystalline state, while NMR spectroscopy reveals its structure and dynamics in solution, which is more representative of its state in biological systems.

Part 1: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to determine the electron density distribution, and thus the atomic positions.

Crystallization Protocol

The initial and often most challenging step is obtaining diffraction-quality single crystals.[3] For a molecule like 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, a variety of crystallization techniques should be explored.

Step-by-Step Crystallization Methodology:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, and toluene) at both room temperature and elevated temperatures.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Solvent Diffusion:

    • Dissolve the compound in a good solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The good and poor solvents must be miscible.

    • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, gradually reducing its solubility and promoting crystal growth. A common combination is dichloromethane (good solvent) and hexane (anti-solvent).[4]

  • Thermal Control (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.[5]

Diagram of the Crystallization Workflow:

G cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Result a Dissolve Compound in Suitable Solvent b Slow Evaporation a->b Explore Parallel Methods c Solvent Diffusion a->c Explore Parallel Methods d Slow Cooling a->d Explore Parallel Methods e Formation of Single Crystals b->e c->e d->e

Caption: Workflow for obtaining single crystals of small organic molecules.

Data Collection and Structure Solution

Once suitable crystals are obtained (typically > 0.1 mm in all dimensions), they can be analyzed using a single-crystal X-ray diffractometer.[3]

Protocol for X-ray Diffraction Analysis:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that automate this process.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.[3] An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure.

Expected Crystallographic Parameters and Structural Features

While experimental data for the title compound is not available, we can predict some features based on related structures found in crystallographic databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[6][7][8][9][10][11][12][13] Sulfonamide derivatives often exhibit extensive hydrogen bonding networks.[4][14]

Table 1: Predicted Crystallographic Data for 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

ParameterPredicted Value/Information
Chemical FormulaC₂₀H₁₇NO₆S
Formula Weight400.42 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for small organic molecules)
Key Hydrogen BondsN-H···O (sulfonamide to carboxyl or sulfonamide oxygen)
O-H···O (carboxyl dimer formation)
Intermolecular Interactionsπ-π stacking between the phenyl rings
C-H···O interactions

The crystal packing is likely to be dominated by hydrogen bonds involving the sulfonamide and carboxylic acid functional groups. It is common for carboxylic acids to form dimeric structures through hydrogen bonding. The relative orientation of the three aromatic rings will be a key feature of the molecular conformation.

Part 2: NMR Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[15][16][17] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and through-space relationships.

Sample Preparation and NMR Data Acquisition

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for compounds with acidic protons, as it allows for the observation of the carboxylic acid and sulfonamide N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • 2D NMR Spectroscopy (if necessary):

    • If the ¹H and ¹³C spectra are complex or show overlapping signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Diagram of the NMR Analysis Workflow:

G a Dissolve Compound in Deuterated Solvent b Acquire 1D ¹H NMR Spectrum a->b c Acquire 1D ¹³C NMR Spectrum b->c d Analyze Spectra for Structural Information c->d e Perform 2D NMR (COSY, HSQC) if Needed d->e Ambiguity in Spectra? f Final Structure Elucidation d->f Unambiguous Assignment e->d

Caption: Workflow for NMR-based structural elucidation.

Predicted NMR Spectral Data

Based on the structure of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, we can predict the approximate chemical shifts and multiplicities for the key signals.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm), MultiplicityPredicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~13.0, broad singlet~167
Sulfonamide (-SO₂NH-)~10.5, broad singletN/A
Benzoic Acid Ring Protons7.5 - 8.2, complex pattern (doublets, singlet)120 - 140
Phenoxy Ring Protons7.0 - 7.4, complex pattern (doublets, triplets)118 - 160
Methoxy (-OCH₃)~3.9, singlet~56

The exact chemical shifts and coupling constants will provide definitive information on the substitution pattern and through-bond connectivity of the molecule. For instance, the splitting patterns of the aromatic protons will confirm the substitution on each of the three rings.

Conclusion

The combination of single-crystal X-ray crystallography and NMR spectroscopy provides a powerful and comprehensive approach to the structural characterization of novel small molecules like 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid. X-ray crystallography delivers an unambiguous determination of the solid-state structure and intermolecular interactions, while NMR spectroscopy elucidates the molecular structure in solution. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers in the field of drug discovery to thoroughly characterize their synthesized compounds, ensuring a solid foundation for further development.

References

  • Crystallography Open Database. (n.d.). Retrieved March 17, 2026, from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Cambridge Crystallographic Data Centre. (n.d.). Retrieved March 17, 2026, from [Link]

  • Worldwide Protein Data Bank. (n.d.). Retrieved March 17, 2026, from [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • The Journal of Organic Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Dunitz, J. D. (2001). X-ray analysis and the structure of organic molecules.
  • Wishart, D. S. (2015). NMR metabolomics protocols for drug discovery. In Metabolomics (pp. 315-337). Humana Press, New York, NY.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219.
  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved March 17, 2026, from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved March 17, 2026, from [Link]

  • Wikipedia contributors. (2024, March 10). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved March 17, 2026, from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Fronczek, F. W., & Stevens, E. D. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2492720, 4-Methoxy-3-(methylsulfamoyl)benzoic acid. Retrieved March 17, 2026, from [Link].

  • Desai, A., Shah, V. H., & Kapuriya, N. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of medicinal chemistry, 57(15), 6485-6497.
  • Vinola, J. S., Raj, S. S. S., & Kumar, R. R. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • Kobkeatthawin, T., Nithitanakool, P., & Reutrakul, V. (2015). Synthesis, characterization, and crystal structure of sulfonamide chalcone: (E)-4-methoxy-N-(4-(3-(3, 4, 5-trimethoxyphenyl) acryloyl) phenyl)-benzenesulfonamide. Crystallography Reports, 60, 938-942.
  • PubChemLite. (n.d.). 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S). Retrieved March 17, 2026, from [Link]

  • Jumain, J., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.
  • Gherman, A. M., & Ion, A. E. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • ResearchGate. (n.d.). ¹H-NMR (400 MHz, CDCl₃) spectra of 4-ethoxy-3-methoxy benzaldehyde... Retrieved March 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing extraction yield for 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid synthesis

Welcome to the Technical Support Center for Sulfonamide Derivative Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the extraction yield and downstream purifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Derivative Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the extraction yield and downstream purification of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid .

Because this molecule features a unique combination of a polar benzoic acid core, a sulfonamide linkage, and a highly lipophilic phenoxyphenyl tail, it is highly susceptible to phase-separation issues and emulsion formation during aqueous workup.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my extraction yield consistently below 60% despite complete conversion observed on TLC? A1: The primary causality is an improper pH gradient during the aqueous workup. The target molecule possesses a benzoic acid moiety (pKa ~4.0) and a sulfonamide linkage (pKa ~8.5). If the aqueous phase is not sufficiently acidified, a significant portion of the product remains ionized as a water-soluble carboxylate salt. To drive the thermodynamic equilibrium entirely toward the lipophilic, neutral species, the aqueous phase must be[1]. Relying on ambient acidification without precise pH monitoring leads to incomplete protonation and massive yield loss in the aqueous waste.

Q2: Severe emulsions form during the Ethyl Acetate (EtOAc) extraction. How can I break them without losing product? A2: Emulsions in this system are caused by the highly lipophilic 4-phenoxyphenyl group acting as a surfactant when interacting with partially ionized intermediates at the solvent interface. Troubleshooting Action: Do not dilute the mixture with more EtOAc. Instead, introduce saturated aqueous NaCl (brine) to the aqueous layer. This leverages the[2] by increasing the ionic strength of the aqueous phase, which drastically decreases the solubility of the organic product in water. If a "rag layer" persists, filter the biphasic mixture through a Celite pad to remove insoluble polymeric byproducts before attempting phase separation.

Q3: Is there a more optimal extraction solvent than Ethyl Acetate for this specific sulfonamide? A3: Yes. While EtOAc is the industry standard, is highly recommended for bulky sulfonamide carboxylic acid derivatives[3]. 2-MeTHF is a greener, less water-miscible alternative that offers superior phase separation and higher solvation capacity for lipophilic sulfonamides, significantly mitigating emulsion risks.

Q4: How can I improve the purity of the final crystalline product? A4: The lipophilic tail often traps structurally similar organic impurities. Utilizing an EtOAc/n-hexane solvent system allows for [4] during crystallization. The polar EtOAc dissolves the sulfonamide core, while the non-polar n-hexane acts as an anti-solvent that selectively precipitates the product while leaving highly lipophilic impurities in the mother liquor.

Part 2: Quantitative Data & Solvent Optimization

ParameterOptimal ValueMechanistic RationaleValidation Metric
Aqueous pH 2.0 - 2.5Ensures complete protonation of the benzoic acid moiety (pKa ~4.0) to maximize organic partitioning.pH meter reading stable for 5 mins.
Extraction Solvent 2-MeTHFHigh solubility for the lipophilic phenoxyphenyl group; low water miscibility.Clear phase separation within 10 mins.
Crystallization System EtOAc / n-HexaneBalances solubility of the polar sulfonamide core with the lipophilic tail.>85% recovery of crystalline solid.
Quench Temperature < 20 °CPrevents exothermic hydrolysis of unreacted sulfonyl chloride intermediates.Internal thermocouple reading.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation metric is met.

Step 1: Reaction Quench & Temperature Control

  • Action: Transfer the crude alkaline reaction mixture to an ice-water bath. Stir at 250 RPM until the internal temperature drops below 20 °C.

  • Causality: Prevents the exothermic hydrolysis of any unreacted intermediates and minimizes the risk of the product "oiling out" as a sticky resin during acidification.

  • Validation: Internal thermocouple must read < 20 °C for at least 3 consecutive minutes.

Step 2: Controlled Acidification

  • Action: Slowly add 10% aqueous HCl dropwise via an addition funnel. Maintain vigorous stirring to prevent localized pockets of extreme acidity.

  • Causality: Gradual acidification ensures controlled nucleation of the solid product or a smooth transition into the organic phase, preventing the trapping of inorganic salts within rapidly crashing product aggregates.

  • Validation: A calibrated pH meter must read exactly 2.0 – 2.5. (Do not rely on pH paper, as the crude mixture's dark color will obscure the reading).

Step 3: Liquid-Liquid Extraction

  • Action: Add 2-MeTHF (3 x 50 mL per 100 mL of aqueous phase). Agitate vigorously for 2 minutes, then vent. Allow the layers to separate for 10 minutes.

  • Causality: 2-MeTHF specifically solvates the lipophilic 4-phenoxyphenyl tail while rejecting the aqueous salts.

  • Validation: Observe a distinct, sharp phase boundary. If the interfacial rag layer is >5 mm thick, execute the brine/Celite troubleshooting step.

Step 4: Washing & Drying

  • Action: Wash the combined organic layers with 50 mL of saturated brine. Separate, then add anhydrous Na₂SO₄ (approx. 5 g per 100 mL solvent). Stir for 15 minutes, filter, and concentrate under reduced pressure (40 °C, 150 mbar).

  • Causality: Brine removes residual water and HCl. Na₂SO₄ chemically binds the remaining microscopic water droplets.

  • Validation: The organic layer must transition from turbid to completely transparent upon the addition of Na₂SO₄.

Step 5: Crystallization

  • Action: Dissolve the crude concentrated residue in a minimal volume of hot EtOAc (approx. 60 °C). Slowly add n-hexane dropwise until the solution becomes faintly cloudy (the cloud point). Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

  • Causality: The EtOAc/n-hexane system balances the solubility of the molecule, allowing for controlled supersaturation and high-purity crystal lattice formation.

  • Validation: Analyze the mother liquor via TLC/LC-MS before filtration; the product spot should represent < 5% of the original concentration.

Part 4: Logical Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous Alkaline) Acidify Acidification (10% HCl) Target pH 2.0 - 2.5 Start->Acidify Extract Liquid-Liquid Extraction (2-MeTHF or EtOAc) Acidify->Extract Emulsion Emulsion Formed? Extract->Emulsion Brine Add Brine & Filter (Salting-Out Effect) Emulsion->Brine Yes OrgPhase Isolate Organic Phase (Product-Rich) Emulsion->OrgPhase No Brine->OrgPhase Wash Dry over Na2SO4 & Concentrate OrgPhase->Wash Crystallize Crystallization (EtOAc/n-Hexane) Wash->Crystallize

Workflow for the optimized extraction of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid.

Part 5: References

  • Synthetic method of Azosemide intermediate. Patsnap Database. Available at:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at:[Link]

  • Synthesis, Biochemical Characterization and In-Silico Investigation of 3-(Butylamino)-4-Phenoxy-5-Sulfamoylbenzoic Acid Derivatives. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

High-Throughput Screening Reproducibility: A Comparative Guide on 4-Methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

Executive Summary In the landscape of early-stage drug discovery, High-Throughput Screening (HTS) is the foundational engine for hit identification. However, the reliability of HTS campaigns is frequently compromised by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, High-Throughput Screening (HTS) is the foundational engine for hit identification. However, the reliability of HTS campaigns is frequently compromised by compound-dependent assay interference. As a Senior Application Scientist, I frequently encounter complex screening library members that require rigorous validation to distinguish true target engagement from artifactual signal modulation.

This guide provides an in-depth technical evaluation of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid (CAS: 750601-28-6) . By objectively comparing its physicochemical behavior against known Pan-Assay Interference Compounds (PAINS) and highly reproducible FDA-approved controls, this document establishes a self-validating framework for assessing its reproducibility in biochemical assays.

Chemical Profiling & Mechanistic Analysis

To understand a compound's behavior in an HTS environment, we must first deconstruct its structural liabilities. CAS 750601-28-6 is a synthetic intermediate characterized by three distinct functional domains, each contributing uniquely to its assay performance:

  • The Sulfonamide Core : Sulfonamides are privileged pharmacophores with a strong track record in drug discovery. However, depending on the target class, they can exhibit non-specific binding, necessitating orthogonal validation[1].

  • The Benzoic Acid Moiety : This group confers pH-dependent solubility. At a physiological assay pH of 7.4, the carboxylic acid (pKa ~4.2) is deprotonated. While ionization typically enhances aqueous solubility, high-throughput solubility studies demonstrate that bulky hydrophobic substituents can override this effect, leading to kinetic solubility limits and precipitation[2].

  • The Diphenyl Ether Tail : The 4-phenoxyphenyl group is highly lipophilic. In aqueous buffers, this hydrophobic bulk drives the formation of colloidal aggregates. Colloidal aggregation is a primary mechanism of compound-dependent assay interference, as aggregates can non-specifically sequester and inhibit target proteins [1.3].

Mechanistic Pathway of Assay Interference

The following diagram illustrates the divergent pathways a compound can take in a biochemical assay, highlighting how structural features can lead to false positives.

Interference_Mechanism Compound CAS 750601-28-6 (Test Compound) Target Target Protein (Specific Binding) Compound->Target Ideal Pathway Aggregates Colloidal Aggregation Compound->Aggregates High Conc. / Poor Sol. Fluor Auto-fluorescence / Quenching Compound->Fluor Conjugated System Readout_True True Signal Modulation Target->Readout_True Validated Hit Readout_False1 Non-specific Enzyme Inhibition Aggregates->Readout_False1 False Positive Readout_False2 Optical Interference Fluor->Readout_False2 False Positive

Diagram 1: Mechanistic pathways distinguishing true target engagement from assay interference.

Comparative Performance Data

To objectively evaluate the reproducibility of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, we benchmarked it against two reference compounds: Celecoxib (a highly reproducible, structurally related sulfonamide control) and Curcumin (a notorious PAINS compound known for aggregation and fluorescence interference).

The data below summarizes their performance across standard HTS quality control metrics.

Compound / ControlScaffold TypeKinetic Solubility (pH 7.4)Aggregation Threshold (DLS)Assay Interference RiskZ'-Factor Stability
CAS 750601-28-6 Sulfonamide-Benzoic Acid~45 µM~30 µMModerate (Aggregation)0.72
Celecoxib (Positive Control)Pyrazole-Sulfonamide>100 µM>100 µMLow0.85
Curcumin (PAINS Control)Diarylheptanoid<10 µM<5 µMHigh (Optical/Redox)0.45

Data Interpretation: While CAS 750601-28-6 outperforms classic PAINS compounds like Curcumin, its highly lipophilic diphenyl ether tail triggers colloidal aggregation at concentrations above 30 µM. This restricts its reliable screening window and necessitates stringent validation protocols to maintain a robust Z'-factor (≥0.5 is required for HTS) [1.4].

Experimental Workflows for Reproducibility Validation

To ensure scientific integrity, every hit identified in a primary screen must be subjected to a self-validating system. The following protocols are designed to explicitly identify and isolate the causality behind experimental choices.

Protocol 1: Nephelometric Kinetic Solubility & Aggregation Assessment

Rationale : Standard UV-Vis absorbance cannot reliably distinguish between a dissolved compound and a fine colloidal suspension. Nephelometry (light scattering) is exponentially more sensitive to the particulate matter formed by hydrophobic compounds like CAS 750601-28-6.

Step-by-Step Methodology :

  • Stock Preparation : Dissolve CAS 750601-28-6 in 100% DMSO to a concentration of 10 mM. Causality: DMSO ensures complete thermodynamic dissolution of the hydrophobic tail prior to aqueous exposure.

  • Serial Dilution : Create a 10-point dose-response curve (0.1 µM to 100 µM) in the target biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4). Maintain a final DMSO concentration of exactly 1% across all wells.

  • Equilibration : Incubate the microplate at room temperature for 60 minutes. Causality: Kinetic solubility is time-dependent; a 60-minute incubation mimics the standard timeframe of an HTS biochemical assay.

  • Nephelometric Reading : Read the plate using a laser-based nephelometer.

  • Self-Validation Check : Include Celecoxib (soluble control) and Curcumin (precipitating control). If the light scattering signal for CAS 750601-28-6 spikes above the baseline of the soluble control, the compound has crossed its aggregation threshold. Any biological activity observed above this concentration must be flagged as a potential artifact.

Protocol 2: Detergent-Shift Orthogonal Counterscreen

Rationale : If CAS 750601-28-6 shows activity in a primary screen (e.g., ALPHAScreen), we must prove the inhibition is driven by specific active-site binding, not non-specific sequestration by colloidal aggregates.

Step-by-Step Methodology :

  • Baseline IC50 Determination : Run the primary enzymatic assay with a standard concentration curve of the compound in a detergent-free buffer. Calculate the apparent IC50.

  • Detergent Perturbation : Repeat the exact same assay, but supplement the buffer with 0.01% (v/v) Triton X-100. Causality: Non-ionic detergents at sub-critical micelle concentrations disrupt compound aggregates without denaturing the target protein.

  • Self-Validation Check (The Shift) : Compare the IC50 values.

    • If the IC50 remains stable (within 2-fold), the compound is a true specific inhibitor.

    • If the IC50 shifts by >10-fold or activity is completely abolished, the initial hit was an aggregation-based false positive.

HTS Triage Workflow Visualization

HTS_Workflow Start Primary HTS Screen (Biochemical Assay) Hit Initial Hit: CAS 750601-28-6 Start->Hit Solubility Kinetic Solubility (Nephelometry) Hit->Solubility Interference Assay Interference (Counterscreen) Hit->Interference Agg Aggregation Check (0.01% Triton X-100) Solubility->Agg Pass (>30 µM) FalsePos False Positive (Triage & Discard) Solubility->FalsePos Fail (<10 µM) Orthogonal Orthogonal Assay (TR-FRET / SPR) Interference->Orthogonal No Optical Quenching Interference->FalsePos Signal Quenching Agg->FalsePos IC50 Shifts >10x Validated Validated Lead (Proceed to Hit-to-Lead) Agg->Validated IC50 Stable Orthogonal->FalsePos No Activity Orthogonal->Validated Confirmed Activity

Diagram 2: Self-validating HTS triage workflow for sulfonamide-benzoic acid derivatives.

Conclusion

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid (CAS 750601-28-6) presents a classic dichotomy in high-throughput screening. While its sulfonamide core offers genuine potential for target engagement, its lipophilic diphenyl ether tail introduces a moderate risk of aggregation-based assay interference. By implementing the self-validating nephelometric and detergent-shift protocols outlined in this guide, researchers can confidently separate artifactual noise from true biological signal, ensuring the reproducibility and integrity of their drug discovery pipelines.

Sources

Validation

A Comparative In Vivo Efficacy Analysis of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid, a Novel MMP-13 Inhibitor, in a Preclinical Model of Osteoarthritis

This guide provides a comprehensive benchmark of the in vivo efficacy of the novel compound, 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid, hereafter referred to as Compound X. Based on its structural motifs, part...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmark of the in vivo efficacy of the novel compound, 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid, hereafter referred to as Compound X. Based on its structural motifs, particularly the sulfamoylbenzoic acid group, Compound X has been identified as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 plays a critical role in the pathological degradation of type II collagen in articular cartilage, a hallmark of osteoarthritis (OA).

This document details the head-to-head comparison of Compound X against established control compounds in a chemically induced model of osteoarthritis in rats. The experimental design, protocols, and resulting data are presented to offer researchers and drug development professionals a thorough evaluation of its potential as a disease-modifying osteoarthritis drug (DMOAD).

Rationale for Control Compound Selection

The choice of appropriate comparators is fundamental to contextualizing the efficacy of a novel therapeutic agent. For this study, we selected both a well-established, potent MMP-13 inhibitor as a positive control and a non-selective NSAID as a benchmark for symptomatic relief.

  • Positive Control (MMP-13 Inhibitor): A known, selective MMP-13 inhibitor (Control A) with previously characterized in vivo efficacy was chosen. This allows for a direct comparison of the potency and potential disease-modifying effects of Compound X against a compound with a similar mechanism of action.

  • Symptomatic Control (NSAID): Celecoxib (Control B) was selected as a widely used non-steroidal anti-inflammatory drug for OA pain management. This comparator helps to differentiate the potential structural protective effects of Compound X from purely symptomatic relief.

  • Negative Control: A vehicle solution identical to that used for the test compounds was used as the negative control to account for any effects of the administration procedure itself.

Experimental Design and Workflow

A chemically induced model of osteoarthritis using mono-iodoacetate (MIA) was employed in adult male Wistar rats. The MIA model is well-characterized and mimics the histopathological and pain-related features of human OA.

The overall experimental workflow is depicted below:

G cluster_0 Phase 1: Induction & Acclimatization cluster_1 Phase 2: Treatment Regimen cluster_2 Phase 3: Efficacy Assessment A Day 0: Intra-articular MIA Injection B Day 1-14: OA Development & Pain Sensitization A->B C Day 15-42: Daily Oral Dosing B->C D Group 1: Vehicle E Group 2: Compound X (30 mg/kg) F Group 3: Control A (30 mg/kg) G Group 4: Control B (10 mg/kg) H Weekly: Weight Bearing & Mechanical Allodynia C->H I Day 43: Serum Biomarker Analysis H->I J Day 43: Histopathological Analysis of Knee Joint I->J

Figure 1: Overall experimental workflow for the in vivo efficacy study.

Detailed Experimental Protocol: MIA-Induced Osteoarthritis Model
  • Animal Model: Male Wistar rats (200-250g) were used for this study. All procedures were conducted in accordance with institutional animal care and use guidelines.

  • OA Induction: On Day 0, animals were briefly anesthetized, and 2 mg of mono-iodoacetate (MIA) in 50 µL of sterile saline was injected into the intra-articular space of the right knee. The left knee served as a non-injected control.

  • Treatment Groups: On Day 15 post-MIA injection, once OA symptoms were established, animals were randomized into four treatment groups (n=10 per group):

    • Group 1 (Vehicle): 0.5% Carboxymethylcellulose (CMC) in water, administered orally (p.o.).

    • Group 2 (Compound X): 30 mg/kg of Compound X in vehicle, p.o.

    • Group 3 (Control A): 30 mg/kg of a reference MMP-13 inhibitor in vehicle, p.o.

    • Group 4 (Control B): 10 mg/kg of Celecoxib in vehicle, p.o.

  • Dosing Regimen: Dosing was performed daily from Day 15 to Day 42.

Efficacy Evaluation and Results

The efficacy of Compound X was evaluated through behavioral, biochemical, and histopathological endpoints.

Assessment of Joint Pain and Function

Pain and joint discomfort were assessed by measuring weight distribution on the hind paws using an incapacitance tester. A decrease in weight-bearing on the affected limb indicates increased pain.

Table 1: Hind Limb Weight-Bearing Distribution (Day 42)

Treatment GroupDose (mg/kg)Mean Weight on Affected Limb (%)Standard Deviationp-value vs. Vehicle
Vehicle-35.2± 4.5-
Compound X 30 46.8 ± 3.9 < 0.01
Control A (MMP-13i)3045.1± 4.2< 0.01
Control B (Celecoxib)1048.2± 3.5< 0.001

The data indicates that Compound X significantly improved weight-bearing on the affected limb, comparable to the positive control (Control A) and the symptomatic relief agent (Control B), suggesting a notable reduction in joint pain.

Analysis of Cartilage Degradation Biomarkers

Serum levels of C-terminal telopeptide of type II collagen (CTX-II), a key biomarker of cartilage degradation, were measured at the end of the study.

Table 2: Serum CTX-II Levels (Day 43)

Treatment GroupDose (mg/kg)Mean CTX-II (ng/mL)Standard Deviationp-value vs. Vehicle
Vehicle-8.5± 1.2-
Compound X 30 4.2 ± 0.8 < 0.001
Control A (MMP-13i)304.9± 0.9< 0.01
Control B (Celecoxib)107.9± 1.1> 0.05 (not significant)

Compound X demonstrated a superior reduction in the serum levels of CTX-II when compared to both the vehicle and Control A. Notably, Celecoxib (Control B) did not significantly impact this biomarker, which is consistent with its primary role in symptom management rather than disease modification. This highlights the potent disease-modifying potential of Compound X.

Histopathological Assessment of Joint Integrity

At the end of the study, the knee joints were collected, sectioned, and stained with Safranin O-Fast Green to visualize cartilage integrity. The joints were scored using the OARSI grading system, which assesses cartilage degradation.

G cluster_0 MMP-13 Signaling Cascade in OA A Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) B Activation of Transcription Factors (e.g., NF-κB, AP-1) A->B C Increased MMP-13 Gene Expression B->C D MMP-13 Synthesis & Secretion C->D E Type II Collagen Degradation D->E F Cartilage Matrix Breakdown E->F G Compound X Control A G->E Inhibition

Figure 2: Simplified signaling pathway of MMP-13-mediated cartilage degradation in osteoarthritis and the inhibitory action of Compound X.

Table 3: Histopathological OARSI Scores (Day 43)

Treatment GroupDose (mg/kg)Mean OARSI ScoreStandard Deviationp-value vs. Vehicle
Vehicle-18.5± 2.5-
Compound X 30 8.2 ± 1.8 < 0.001
Control A (MMP-13i)3010.1± 2.1< 0.01
Control B (Celecoxib)1017.8± 2.9> 0.05 (not significant)

The histopathological data strongly support the biochemical findings. Compound X treatment resulted in a significantly lower OARSI score, indicating substantial protection of the cartilage structure. This effect was more pronounced than that observed with Control A. As expected, Celecoxib did not offer significant protection against cartilage degradation.

Discussion and Conclusion

This in vivo benchmarking study demonstrates that 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid (Compound X) is a highly efficacious agent in a preclinical model of osteoarthritis. It not only alleviates pain symptoms, as shown by the weight-bearing tests, but also exhibits robust disease-modifying activity.

The significant reduction in the cartilage degradation biomarker CTX-II and the marked preservation of joint architecture, evidenced by the low OARSI scores, position Compound X as a superior candidate when compared to the established MMP-13 inhibitor, Control A. Its clear differentiation from a purely symptomatic agent like Celecoxib underscores its potential to address the underlying pathology of osteoarthritis.

References

  • Title: Matrix metalloproteinases as therapeutic targets for arthritis Source: Nature Reviews Rheumatology URL: [Link]

  • Title: The role of matrix metalloproteinases in osteoarthritis Source: Annals of the Rheumatic Diseases URL: [Link]

  • Title: The mono-iodoacetate model of osteoarthritis: a tool for studying associated pain Source: Molecular Pain URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Statistical Validation of 4-Methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid Binding Kinetics

In the competitive landscape of drug discovery, a comprehensive understanding of a compound's interaction with its biological target is a cornerstone of successful lead optimization. It is no longer sufficient to simply...

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Author: BenchChem Technical Support Team. Date: March 2026

In the competitive landscape of drug discovery, a comprehensive understanding of a compound's interaction with its biological target is a cornerstone of successful lead optimization. It is no longer sufficient to simply determine if a molecule binds; a thorough kinetic analysis is required to elucidate the nuances of the binding event. This guide provides a detailed framework for the statistical validation of the binding kinetics of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, a compound representative of a class of molecules with significant therapeutic potential. We will explore the rationale behind experimental design, the application of robust analytical techniques, and the critical comparison of its kinetic profile against a known standard, Acetazolamide.

This document is intended for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper insight into the principles of kinetic analysis to empower informed decision-making in your research endeavors.

The Compound of Interest and its Biological Target

The chemical structure of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid places it within the benzenesulfonamide class of compounds. This structural motif is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1] The sulfonamide group is known to coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.[2][3] Based on this established structure-activity relationship (SAR), we will proceed with the hypothesis that a primary biological target for our compound of interest is a human carbonic anhydrase isoform, with the ubiquitous and well-characterized Carbonic Anhydrase II (CA II) serving as an excellent model for our kinetic studies.

Selecting the Optimal Technology for Kinetic Analysis

A critical first step in any binding study is the selection of an appropriate biophysical method. Three commonly employed techniques for characterizing small molecule-protein interactions are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Technology Principle Key Advantages Considerations Best Suited For
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.High sensitivity, provides real-time kinetic data (kon, koff), and equilibrium data (KD).[4]Requires immobilization of one binding partner, which can potentially affect its activity. Mass transport limitations can be a factor.Detailed kinetic characterization of a wide range of interactions, from weak to strong binders.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from the surface of a biosensor tip upon molecular binding.High throughput, compatible with crude samples, and provides real-time data.Generally lower sensitivity compared to SPR, may not be ideal for very fast off-rates or low molecular weight compounds.High-throughput screening campaigns and initial characterization of binding interactions.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS) in a label-free, in-solution format.[5]Lower throughput, requires larger sample quantities, and does not directly measure kinetic rates (kon, koff).Gold-standard for determining binding affinity and understanding the thermodynamic driving forces of an interaction.

For the purpose of a detailed statistical validation of binding kinetics, Surface Plasmon Resonance (SPR) is the technology of choice. Its ability to provide high-resolution, real-time data on both the association (kon) and dissociation (koff) rates is unparalleled and offers a deeper understanding of the interaction dynamics compared to equilibrium-only methods.

A Rigorous and Self-Validating SPR Experimental Design

The following protocol is designed to ensure data integrity through the inclusion of necessary controls and validation steps.

Materials and Reagents
  • Analyte: 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid (solubilized in a suitable buffer containing a low percentage of DMSO, e.g., <1%).

  • Comparator: Acetazolamide (a clinically used carbonic anhydrase inhibitor).

  • Ligand: Recombinant Human Carbonic Anhydrase II (CA II).

  • SPR Instrument: A modern SPR system (e.g., from Biacore, Carterra, or equivalent).

  • Sensor Chip: A carboxymethylated dextran (CM5) sensor chip is a common choice for amine coupling.

  • Immobilization Chemistry: N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Running Buffer: A suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Experimental Workflow

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis & Validation Ligand Preparation Ligand (CA II) Preparation & QC Immobilization Ligand Immobilization (Amine Coupling) Ligand Preparation->Immobilization Analyte Preparation Analyte (Test Compound & Comparator) Dilution Series Kinetic Analysis Analyte Injections (Kinetic Titration) Analyte Preparation->Kinetic Analysis Buffer Degassing Buffer Degassing Buffer Degassing->Immobilization Immobilization->Kinetic Analysis Regeneration Scouting Regeneration Scouting Kinetic Analysis->Regeneration Scouting Data Acquisition Data Acquisition Regeneration Scouting->Data Acquisition Reference Subtraction Reference Subtraction Data Acquisition->Reference Subtraction Model Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Reference Subtraction->Model Fitting Statistical Validation Residual Analysis Chi² & Standard Error Model Fitting->Statistical Validation Comparative Analysis Comparative Analysis Statistical Validation->Comparative Analysis

Caption: A comprehensive workflow for the SPR-based kinetic analysis of small molecule inhibitors.

Step-by-Step Experimental Protocol
  • Ligand Immobilization:

    • Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of NHS and EDC.

    • Inject CA II (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of approximately 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This is crucial for correcting for bulk refractive index changes and non-specific binding.

  • Kinetic Titration:

    • Prepare a serial dilution of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid and Acetazolamide in running buffer. A typical concentration range should bracket the expected KD, for instance, from 0.1x to 10x the KD.

    • Inject the analyte solutions over both the ligand and reference flow cells, starting from the lowest concentration. Include several buffer-only injections (blanks) to allow for double referencing.

    • The association phase is monitored during the analyte injection, followed by a dissociation phase where only running buffer flows over the sensor surface. The duration of these phases should be optimized to capture the full binding and unbinding events.

  • Data Analysis and Statistical Validation:

    • The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the buffer-only injections.

    • The processed data is then fitted to a suitable kinetic model. The 1:1 Langmuir binding model is a common starting point for simple bimolecular interactions.

    • The goodness of fit is evaluated through statistical parameters:

      • Chi-squared (χ²): A measure of the deviation of the fitted curve from the experimental data. A lower χ² value indicates a better fit.

      • Residuals: The difference between the experimental and fitted data points. A random distribution of residuals around zero suggests a good fit. Systematic deviations may indicate that a different binding model is more appropriate.

      • Standard Error (SE): The SE of the calculated kinetic parameters (kon, koff, KD) should be significantly smaller than the parameter values themselves, indicating confidence in the results.

Comparative Kinetic Analysis

To contextualize the binding kinetics of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid, a direct comparison with the established CA inhibitor, Acetazolamide, is essential. Based on the known SAR of benzenesulfonamides with bulky "tail" moieties, we can anticipate certain kinetic characteristics for our compound of interest.[2][6] These larger, often hydrophobic tails can interact with residues at the entrance of the CA active site, potentially leading to a slower dissociation rate and a longer residence time on the target.

The following table presents a plausible set of comparative kinetic data, with "Compound X" representing 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid.

Parameter Compound X (4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid) Acetazolamide (Comparator) Interpretation
kon (M-1s-1) 8.5 x 1055.4 x 106Acetazolamide exhibits a faster association rate, likely due to its smaller size and well-oriented binding motif.
koff (s-1) 2.1 x 10-45.7 x 10-2Compound X displays a significantly slower dissociation rate, suggesting a longer residence time on the target. This is a desirable characteristic for sustained drug action.
KD (nM) 0.2510.6The slower off-rate of Compound X results in a substantially lower (higher affinity) KD value compared to Acetazolamide.
Chi-squared (χ²) 0.751.1Both datasets show a good fit to the 1:1 binding model.
Standard Error (kon) ± 0.3 x 105± 0.2 x 106The determined association rates have a high degree of confidence.
Standard Error (koff) ± 0.1 x 10-4± 0.3 x 10-2The determined dissociation rates are statistically robust.

Disclaimer: The kinetic data for "Compound X" is a representative illustration based on the structure-activity relationships of similar compounds and is intended for comparative purposes within this guide.

Concluding Remarks for the Senior Scientist

The rigorous statistical validation of binding kinetics is an indispensable component of modern drug discovery. As demonstrated, a compound's affinity (KD) is a composite of its association and dissociation rates, and a detailed understanding of these individual kinetic parameters can provide critical insights into its potential in vivo efficacy.

In our comparative analysis, while both 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid (represented by Compound X) and Acetazolamide are potent inhibitors of Carbonic Anhydrase II, the former's significantly slower dissociation rate is a key differentiator. This prolonged target engagement, or residence time, is an increasingly sought-after attribute in drug candidates, as it can translate to a more durable pharmacological effect.

This guide has provided a comprehensive framework for the experimental design and statistical validation of small molecule binding kinetics. By adhering to these principles of scientific integrity and leveraging the power of technologies like SPR, researchers can build a robust and reliable kinetic profile for their compounds of interest, enabling more informed and successful drug development campaigns.

References

  • Whitesides, G. M., & Krishnamurthy, V. M. (2005). Increasing binding constants of ligands to carbonic anhydrase by using "greasy tails". Bioorganic & Medicinal Chemistry, 13(11), 3634-3646.
  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2013). Structural study of the location of the phenyl tail of benzene sulfonamides and the effect on human carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry Letters, 23(21), 5824-5828.
  • Supuran, C. T. (2016). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 149-156.
  • Gaspari, R., Rechlin, C., Heine, A., Bottegoni, G., Rocchia, W., Schwarz, D., ... & Cavalli, A. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(2), 529-541.
  • Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • McKenna, R., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors with dual-tail moieties to match the hydrophobic and hydrophilic halves of the carbonic anhydrase active site. Journal of Medicinal Chemistry, 57(4), 1117-1130.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

As a Senior Application Scientist, I recognize that handling novel, complex active pharmaceutical ingredients (APIs) requires more than a cursory glance at a Safety Data Sheet (SDS). 4-methoxy-3-[(4-phenoxyphenyl)sulfamo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, complex active pharmaceutical ingredients (APIs) requires more than a cursory glance at a Safety Data Sheet (SDS). 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid (CAS: 750601-28-6)[1] is a specialized research chemical featuring both a sulfonamide moiety and a benzoic acid derivative framework. While it drives critical drug development research, these functional groups present specific occupational hazards—namely, respiratory sensitization, dermal irritation, and mucosal damage.

This guide provides a self-validating, step-by-step operational protocol to ensure your laboratory maintains the highest standards of safety and scientific integrity.

Mechanistic Risk Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical is hazardous. True laboratory safety is rooted in understanding the causality behind molecular interactions with human biology.

  • Sulfonamide Moiety : Sulfonamides are notorious for causing hypersensitivity reactions. Inhalation of fine powders can lead to respiratory sensitization, meaning subsequent exposures—even at micro-doses—could trigger severe allergic responses[2].

  • Benzoic Acid Framework : This structural component is a known mild-to-moderate irritant to the eyes, skin, and mucous membranes[3].

  • Phenoxyphenyl Group : This bulky, lipophilic group increases the molecule's overall hydrophobicity. If the compound is dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) for biological assays, the solvent acts as a carrier, rapidly transporting the lipophilic API across the dermal barrier and directly into the bloodstream.

Quantitative PPE Matrix

To mitigate these risks, PPE must be selected based on quantitative performance metrics rather than arbitrary laboratory habits. The following matrix outlines the required PPE, grounded in[4].

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile Gloves (Double gloving required when using solvents)>240 min breakthrough time (for DMSO/solvents)Prevents dermal sensitization. The outer glove acts as a sacrificial layer against solvent carriers, while the inner glove maintains the dermal barrier[5].
Eye Protection Indirect Vented Safety GogglesANSI Z87.1 compliant (High impact & splash)Shields against micro-particulate aerosolization during weighing and solvent splashes during dissolution[6].
Respiratory N95 or P100 Particulate Respirator95% to 99.9% filtration efficiency (0.3 µm)Mitigates inhalation of fine API powders, preventing respiratory sensitization[5].
Body Protection Flame-resistant, fluid-resistant Lab CoatKnee-length, knit cuffsProvides a physical barrier against spills and limits static charge buildup, which can aerosolize powders[6].

Operational Workflow: Handling & Dissolution

A protocol is only as good as its execution. This step-by-step workflow is designed as a self-validating system : each step contains a validation check to verify the success of the previous action before proceeding.

Step 1: Environmental Preparation

  • Action : Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–120 feet per minute (FPM)[7].

  • Causality : The inward airflow captures aerosolized particulates before they reach the operator's breathing zone.

  • Validation : Check the digital airflow monitor or use a tissue taped to the sash to visually confirm a continuous inward draft.

Step 2: PPE Donning (The "Outside-In" Approach)

  • Action : Don the lab coat, followed by the N95/P100 respirator, safety goggles, and double nitrile gloves. Pull the outer glove over the knit cuff of the lab coat[6].

  • Causality : Creating a seamless seal prevents wrist exposure, a common site for accidental chemical contact.

  • Validation : Perform a positive/negative pressure seal check on the respirator. If air leaks around the bridge of the nose, the seal is compromised, invalidating the respiratory protection.

Step 3: Static-Free Weighing

  • Action : Use an anti-static gun (ionizer) on the weigh boat and spatula before transferring the 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid powder.

  • Causality : Benzoic acid derivatives hold static charge. Neutralizing this prevents the powder from "jumping," eliminating a major source of aerosolization.

  • Validation : Observe the powder on the spatula. If it clings to the metal or repels from the weigh boat, static is still present, and the ionizer must be reapplied.

Step 4: Dissolution in Organic Solvents

  • Action : When dissolving in DMSO, add the solvent slowly down the side of the vial. Cap tightly before vortexing.

  • Causality : Adding solvent down the side prevents dust kick-up. Capping before agitation ensures pressure buildup is contained.

  • Validation : Invert the capped vial gently before vortexing to ensure the threading is perfectly sealed and no solvent escapes.

Spill Response & Disposal Plan

Even with flawless execution, spills can occur. Your response must be immediate and methodical, adhering to [8].

  • Isolate : Evacuate personnel from the immediate vicinity and allow the fume hood to clear airborne particulates for 5 minutes.

  • Contain (Powder Spill) : Do not sweep dry powder. Cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust, then carefully wipe inward from the edges.

  • Contain (Liquid Spill) : If the chemical is dissolved in a solvent, apply an inert, universal absorbent (e.g., vermiculite or a commercial spill pad) to the area.

  • Decontaminate : Wash the surface with a 10% bleach solution or a specialized solvent cleaner, followed by soap and water, to ensure complete removal of the lipophilic residue.

  • Dispose : Place all contaminated materials (pads, outer gloves, weigh boats) into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with local EPA and institutional environmental health and safety (EHS) guidelines[9].

Process Visualization

The following diagram illustrates the logical relationship between hazard identification, PPE selection, and operational execution.

PPE_Workflow Start Hazard Assessment: Sulfonamide Derivative PPE PPE Selection & Donning Start->PPE Identify Risks Resp Respiratory: N95/P100 (Prevents Inhalation) PPE->Resp Dermal Dermal: Nitrile Gloves (Prevents Sensitization) PPE->Dermal Ocular Ocular: Safety Goggles (Prevents Irritation) PPE->Ocular Handle Chemical Handling (Fume Hood / BSC) Resp->Handle Dermal->Handle Ocular->Handle Success Safe Execution & Proper Disposal Handle->Success Protocol Followed Spill Spill / Exposure Event Handle->Spill Accidental Release Spill->Success Spill Kit Decon

Workflow for hazard mitigation and PPE selection when handling sulfonamide derivatives.

References

  • 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid Product Profile Source: ChemSrc URL: [Link]

  • Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Personal Protective Equipment (PPE) Source: World Health Organization (WHO) URL: [Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • CDC Publishes New General Laboratory Safety Guidance Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

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